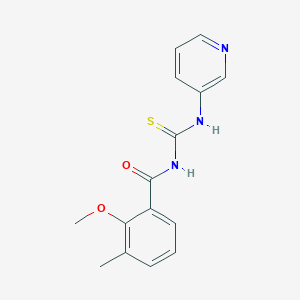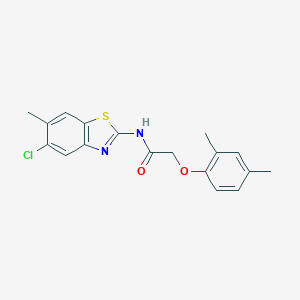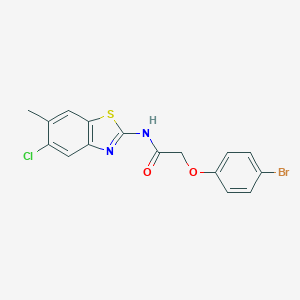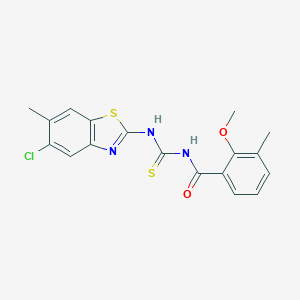![molecular formula C19H16Cl2F3N3O2S B283725 2,4-dichloro-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B283725.png)
2,4-dichloro-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DCTB and belongs to the class of thioamide compounds.
作用机制
DCTB exerts its inhibitory effect on PTPs by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its catalytic function, leading to the inhibition of the enzyme activity. The inhibition of PTP activity by DCTB has been shown to result in increased insulin sensitivity and glucose uptake in cells, making it a potential therapeutic agent for the treatment of diabetes and related metabolic disorders.
Biochemical and Physiological Effects:
DCTB has been shown to have several biochemical and physiological effects. It has been found to increase insulin sensitivity and glucose uptake in cells, which could be beneficial in the treatment of diabetes and related metabolic disorders. DCTB has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, DCTB has been found to have anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of using DCTB in lab experiments is its potent inhibitory effect on PTPs. This makes it a valuable tool for studying the role of PTPs in various cellular processes. However, one limitation of using DCTB is its potential toxicity, which could affect the results of experiments. Therefore, careful consideration should be given to the concentration and duration of DCTB exposure in lab experiments.
未来方向
There are several potential future directions for research on DCTB. One area of interest is the development of DCTB-based therapeutics for the treatment of diabetes and related metabolic disorders. Another area of interest is the study of the anti-cancer properties of DCTB and its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of DCTB and its potential effects on other cellular processes.
合成方法
DCTB can be synthesized using various methods, including the reaction of 2,4-dichlorobenzoyl isothiocyanate with 2-(morpholin-4-yl)-5-(trifluoromethyl)aniline. The reaction is carried out in the presence of a suitable solvent and a base.
科学研究应用
DCTB has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in various cellular processes. DCTB has been shown to inhibit the activity of several PTPs, including PTP1B, which is a promising target for the treatment of diabetes and obesity.
属性
分子式 |
C19H16Cl2F3N3O2S |
|---|---|
分子量 |
478.3 g/mol |
IUPAC 名称 |
2,4-dichloro-N-[[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H16Cl2F3N3O2S/c20-12-2-3-13(14(21)10-12)17(28)26-18(30)25-15-9-11(19(22,23)24)1-4-16(15)27-5-7-29-8-6-27/h1-4,9-10H,5-8H2,(H2,25,26,28,30) |
InChI 键 |
ZONSRFLEMKJKIG-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[(Z)-[1-(4-bromo-2-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-N,N-diethylbenzenesulfonamide](/img/structure/B283642.png)
![propyl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B283645.png)
![propan-2-yl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B283646.png)





![3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B283662.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B283663.png)

![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B283668.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283670.png)
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283673.png)